Product packaging for Azalein(Cat. No.:CAS No. 29028-02-2)

Azalein

Cat. No.: B14164049
CAS No.: 29028-02-2
M. Wt: 462.4 g/mol
InChI Key: FYSMTINDJSASRR-UFGFRKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azalein, also known as Azaleatin 3-rhamnoside, is a flavonol compound, a type of flavonoid, with the molecular formula C22H22O11 and a molar mass of 462.41 g/mol . It is chemically defined as the 3-O-α-L-rhamnoside of azaleatin . This reagent is a naturally occurring pigment that can be found in the flowers of various plant genera, including Plumbago and Rhododendron . As a research chemical, this compound is of significant interest in phytochemical and natural product studies. Researchers utilize it to investigate the biosynthetic pathways of flavonoids and the role these compounds play in plant physiology. Its properties also make it a subject of interest in other biochemical research areas. The product is provided with a high level of purity suitable for analytical and research applications. This compound must be stored in a refrigerated environment between 2-8°C to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or any form of human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B14164049 Azalein CAS No. 29028-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29028-02-2

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1

InChI Key

FYSMTINDJSASRR-UFGFRKJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Azelaic Acid

Precursor Compounds and Formation Routes

Azelaic acid is primarily understood to originate from longer-chain unsaturated fatty acids through oxidative cleavage processes.

Origin from Fatty Acids (e.g., Oleic Acid, Linoleic Acid, Linolenic Acid)

Unsaturated fatty acids with double bonds at specific positions along their carbon chain are considered major precursors for azelaic acid. Oleic acid (a C18 fatty acid with one double bond at position 9) is a particularly significant precursor in both industrial and some biological contexts. wikipedia.orgresearchgate.netnih.govnih.goveurochemengineering.comarpnjournals.orgresearchgate.netresearchgate.net The oxidative cleavage of the double bond in oleic acid can yield azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). wikipedia.orgnih.govnih.goveurochemengineering.comresearchgate.net

Linoleic acid (a C18 fatty acid with double bonds at positions 9 and 12) and linolenic acid (a C18 fatty acid with double bonds at positions 9, 12, and 15) are also implicated as precursors. researchgate.netnih.govresearchgate.netgoogle.com The presence of a double bond at the ninth carbon from the carboxyl group in many unsaturated fatty acids contributes to the potential for azelaic acid formation upon oxidation. researchgate.net

Postulated Biosynthetic Mechanisms

Several mechanisms have been postulated for the biological formation of azelaic acid. One significant route involves the oxidative cleavage of the carbon chain of precursor fatty acids at the site of double bonds. This can occur through processes like ozonolysis (though this is primarily an industrial method) or enzymatic oxidation. wikipedia.orgnih.govnih.goveurochemengineering.comarpnjournals.orgresearchgate.net

In plants, azelaic acid is postulated to be a product of the peroxidation of galactolipids, although its precise biosynthetic pathway remains under investigation. elifesciences.orgelifesciences.org Another proposed mechanism involves the bacterial degradation of nonanoic acid, a nine-carbon fatty acid, which can yield azelaic acid. wikipedia.orgthechemco.comresearchgate.net

Enzymatic Systems Involved in Azelaic Acid Production

Enzymatic systems play a crucial role in the biological conversion of fatty acids to azelaic acid. Lipoxygenases and hydroperoxide lyases have been demonstrated to be involved in the initial steps of converting linoleic acid into 9-oxononanoic acid, an intermediate that can subsequently be oxidized to azelaic acid. nih.govresearchgate.netacs.org

Studies have explored chemo-enzymatic routes for azelaic acid production, often utilizing lipases to facilitate the epoxidation of unsaturated fatty acids like oleic acid, followed by chemical oxidation and cleavage steps. nih.govnih.gov For example, a process involving lipase-mediated generation of peroleic acid, followed by acid-catalyzed opening of the resulting epoxide and chemical oxidation, has been described for converting oleic acid to azelaic acid. nih.govnih.gov

In some bacteria, such as Pseudomonas nitroreducens, enzymes involved in fatty acid degradation, including acyl-CoA ligase, acyl-CoA dehydrogenase, and isocitrate lyase, have been linked to the utilization and potentially production of azelaic acid. nih.govnih.gov

Data on enzymatic conversions can be complex and specific to the organism or experimental setup. Below is a conceptual representation of enzymatic involvement, which in a truly interactive format could allow for filtering or expansion based on enzyme class or substrate.

Conceptual Data Table: Examples of Enzymatic Involvement in Azelaic Acid Biosynthesis

Enzyme ClassSubstrate Fatty AcidPutative Role in PathwayOrganism (if specified)
LipoxygenaseLinoleic AcidInitial oxidation leading to hydroperoxide intermediatePlants, E. coli (recombinant)
Hydroperoxide LyaseLinoleic AcidCleavage of hydroperoxide intermediatePlants, E. coli (recombinant)
Alcohol Dehydrogenase9-oxononanoic acidOxidation of aldehyde to carboxylic acidE. coli (endogenous) nih.gov
Lipase (B570770)Oleic AcidPeroxidation/EpoxidationVarious (biocatalysis) nih.govnih.gov
Acyl-CoA LigaseAzelaic AcidActivation for degradation/metabolismPseudomonas nitroreducens nih.govnih.gov
Acyl-CoA DehydrogenaseAzelaic Acid derivativeStep in degradation/metabolismPseudomonas nitroreducens nih.govnih.gov
Isocitrate LyaseRelated intermediatesInvolved in metabolic pathways utilizing azelaic acidPseudomonas nitroreducens nih.govnih.gov

Genetic and Transcriptomic Regulation of Azelaic Acid Biosynthesis

The production and metabolism of azelaic acid can be subject to genetic and transcriptomic regulation, particularly in microorganisms that utilize it as a carbon source or in plants where it plays a signaling role.

In bacteria like Pseudomonas nitroreducens, a transcriptional regulator belonging to the IclR family, designated as AzeR, has been identified as specifically responding to azelaic acid. nih.govnih.gov AzeR is thought to regulate the expression of genes involved in azelaic acid degradation, including those encoding acyl-CoA ligase, acyl-CoA dehydrogenase, and potentially enzymes in pathways like butanoate metabolism and glyoxylate (B1226380) and dicarboxylate metabolism. elifesciences.orgnih.govnih.gov Transcriptomic studies in bacteria exposed to azelaic acid have shown upregulation of genes related to fatty acid degradation and other metabolic pathways involved in azelaic acid assimilation. elifesciences.orgelifesciences.org The expression levels of genes involved in azelaic acid degradation can be strongly regulated by the concentration of azelaic acid. nih.gov

In plants, azelaic acid acts as a signaling molecule involved in defense responses, particularly in inducing systemic acquired resistance (SAR). wikipedia.orgelifesciences.orgelifesciences.orgupdatepublishing.com This signaling role implies underlying genetic and transcriptomic mechanisms that control its synthesis and the plant's response to its presence. Studies in Arabidopsis have identified genes involved in the plant's response to biotic and abiotic stresses, which are linked to signaling molecules like azelaic acid. updatepublishing.com

Detailed research findings on transcriptomic profiles in response to azelaic acid highlight the complex regulatory networks involved in its metabolism and cellular effects. For instance, in some bacteria, exposure to azelaic acid can lead to the downregulation of genes involved in fatty acid biosynthesis and protein synthesis, while upregulating stress response genes and efflux systems. elifesciences.orgelifesciences.org

Conceptual Data Table: Examples of Genes and Regulation Related to Azelaic Acid

OrganismRegulator/Genes InvolvedRole in Azelaic Acid PathwayResearch Finding
Pseudomonas nitroreducensAzeR (IclR family)Transcriptional regulatorResponds specifically to azelaic acid, regulates degradation genes. nih.govnih.gov
Pseudomonas nitroreducensacyl-CoA ligase geneInvolved in degradationMutation affects growth on azelaic acid; regulated by AzeR. nih.govnih.gov
Pseudomonas nitroreducensacyl-CoA dehydrogenase geneInvolved in degradationMutation affects growth on azelaic acid; regulated by AzeR. nih.govnih.gov
Pseudomonas nitroreducensisocitrate lyase geneInvolved in metabolismMutation affects growth on azelaic acid; promoter not responsive to azelaic acid directly. nih.govnih.gov
Phycobacter (marine bacterium)azeTSL genesPutative transporter and metabolismUpregulated in presence of azelaic acid, regulated by AzeR. elifesciences.orgelifesciences.org
Arabidopsis thalianaVarious genesStress/Defense ResponseInvolved in response to biotic/abiotic stress linked to azelaic acid signaling. updatepublishing.com

Biological Roles and Functions of Azelaic Acid in Organisms

Role in Plant Immunity and Defense Signaling

Azelaic acid is a key component of the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. Unlike direct defense compounds that actively fight pathogens, AzA's primary role is to prepare the plant for future attacks.

Upon local infection by a pathogen, plants increase their production of Azelaic acid, which then moves through the vascular system to distant, uninfected parts of the plant. This systemic movement of AzA is crucial for the induction of SAR. AzA doesn't typically induce a full-blown defense response on its own; instead, it "primes" the plant. This priming effect means that upon a secondary infection, the plant can mount a faster and stronger defense, leading to enhanced disease resistance. This immunological 'memory' is a key feature of SAR. Research has shown that the application of AzA to one part of a plant can induce resistance in other parts against subsequent pathogen challenges.

Table 1: Experimental Evidence for Azelaic Acid's Role in SAR

Experimental Approach Observation Implication Reference(s)
Application of labeled AzA Movement of labeled AzA from treated leaves to distal tissues (aerial and root). Demonstrates AzA is a mobile signal within the plant.
Pathogen challenge after AzA treatment Plants pre-treated with AzA show enhanced resistance to subsequent infection. AzA primes the plant for a more effective defense response.
Analysis of plant exudates Increased accumulation of AzA in the vascular sap of pathogen-infected plants. Confirms the production and mobilization of AzA during infection.

The priming activity of Azelaic acid is closely linked to the salicylic (B10762653) acid (SA) signaling pathway, a central regulator of plant defense. AzA treatment primes plants for a more rapid and robust accumulation of SA upon subsequent pathogen attack. Salicylic acid is a key hormone that activates the expression of a suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities. Therefore, by potentiating SA accumulation, AzA ensures that a critical defense hormone is readily available to activate downstream defenses when needed. The ability of AzA to induce resistance is dependent on the plant's ability to produce and respond to SA.

The signaling cascade involving Azelaic acid is complex and integrates with other important defense signals. Evidence suggests a pathway where Nitric Oxide (NO) and Reactive Oxygen Species (ROS) act upstream of an AzA and Glycerol-3-phosphate (G3P) regulated branch of SAR signaling. ROS, which are rapidly produced during pathogen infection (a phenomenon known as the "oxidative burst"), can lead to the oxidative cleavage of fatty acids in the plastids, generating AzA. This positions NO and ROS as early signals that can trigger the production of the mobile AzA signal. This AzA-G3P pathway appears to operate in parallel to the primary SA-mediated SAR pathway, providing a multi-pronged approach to systemic defense.

The function of Azelaic acid in systemic immunity is critically dependent on specific proteins, most notably AZELAIC ACID INDUCED 1 (AZI1). AZI1 is a lipid transfer protein-like protein whose expression is induced by AzA. Studies on Arabidopsis mutants lacking a functional AZI1 gene have shown that these plants are defective in SAR induction by either pathogen infection or the application of AzA. AZI1, and its close homolog EARLI1, are essential for the systemic movement and uptake of AzA. These proteins are thought to facilitate the transport of AzA and other lipid-derived signals through the plant, enabling the long-distance communication required for SAR. Imaging studies have shown that AZI1 is localized to areas of the cell where lipid exchange and movement are expected to occur, such as the endoplasmic reticulum, plasmodesmata, and the outer envelope of chloroplasts, where AzA is produced.

Influence on Plant Development

Beyond its well-established role in immunity, Azelaic acid also exerts an influence on plant growth and development, particularly in the root system.

Research on Arabidopsis thaliana has demonstrated that the application of Azelaic acid can significantly alter root architecture. Specifically, AzA has been shown to inhibit the growth of the primary root while stimulating the formation and growth of lateral and adventitious roots. This suggests that AzA may play a role in modulating how plants allocate resources to root growth, potentially in response to environmental stresses that also trigger defense responses. The mechanism behind this effect on root development appears to involve an interaction with the auxin signaling pathway, as AzA can compete with the plant hormone auxin for its receptor, TIR1. This interference with auxin transport and signaling likely underlies the observed changes in root morphology. The response of roots to AzA is also dependent on the AZI1 protein, further linking the roles of AzA in defense and development.

Table 2: Effects of Azelaic Acid on Arabidopsis thaliana Root Morphology

Root Parameter Effect of Azelaic Acid Treatment Reference(s)
Primary Root Length Inhibited/Reduced
Lateral Root Number Stimulated
Adventitious Root Formation Stimulated
Root Apical Meristem Altered (reduced cell number, length, and width)

Ecological Interactions and Microbiome Modulation

Azelaic acid (AzA), a dicarboxylic acid produced by photosynthetic organisms like plants and microalgae, functions as a significant chemical mediator in the complex interactions between eukaryotes and their associated microbiomes. nih.govelifesciences.orgnih.govbiorxiv.org It is considered a key "infochemical," a molecule that carries information, shaping microbial communities in both terrestrial and marine ecosystems. nih.govelifesciences.org The role of Azelaic acid is notably diverse; it can serve as a vital carbon source for certain heterotrophic microbes while acting as a toxic agent to others. elifesciences.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net This dual-action capability allows host organisms to selectively influence the composition and function of their microbial inhabitants. nih.govelifesciences.org In marine environments, for instance, diatoms secrete Azelaic acid to structure their bacterial populations, fostering beneficial relationships and warding off potential threats. nih.govelifesciences.org Similarly, in terrestrial systems, it is known to influence the diversity of microbes in the soil. nih.govelifesciences.org

Impact on Microbial Diversity in Different Environments

The influence of Azelaic acid on microbial diversity varies significantly between different ecological settings, primarily due to the distinct mechanisms at play in soil versus marine environments. elifesciences.orgnih.gov

Terrestrial Environments (Soil): In the soil, the effect of Azelaic acid on the microbiome appears to be indirect, mediated by the host plant. elifesciences.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net Research on plants treated with Azelaic acid has revealed a distinct root microbiome composition compared to untreated controls. nih.gov While trends toward lower microbial diversity and richness have been observed in these Azelaic acid-treated plants, the results have not always been statistically significant. nih.gov The prevailing hypothesis is that Azelaic acid does not directly shape the soil microbial community but rather primes the plant's immune system. biorxiv.org This enhanced immune readiness in the plant subsequently leads to modifications in the composition of the rhizosphere microbiome. biorxiv.org

Table 1: Effect of Azelaic Acid on Microbial Diversity in Different Environments

EnvironmentPrimary Mechanism of ActionEffect on RichnessEffect on DiversityReference
Terrestrial (Soil)Indirect (via host plant immune priming)Tendency for lower richnessTendency for lower diversity nih.govbiorxiv.org
Marine (Seawater)Direct (selection for catabolizing bacteria)Higher richnessSignificantly lower diversity nih.gov

Modulation of Bacterial Populations (e.g., symbionts, opportunists)

A key function of Azelaic acid in ecological interactions is its ability to selectively modulate bacterial populations, promoting the growth of beneficial symbionts while inhibiting opportunistic or pathogenic microbes. nih.govelifesciences.orgbiorxiv.orgelifesciences.org This differential effect is a powerful tool for host organisms to maintain a healthy microbiome.

The marine diatom Asterionellopsis glacialis provides a clear example of this phenomenon. It produces Azelaic acid to structure its microbiome, fostering a symbiotic relationship with certain bacteria while defending against others. nih.govelifesciences.org Research has focused on two bacteria isolated from this diatom: Phycobacter azelaicus, whose growth is promoted by Azelaic acid, and Alteromonas macleodii, whose growth is inhibited. nih.govelifesciences.orgelifesciences.org

Growth Promotion (Symbionts): For bacteria like Phycobacter azelaicus, Azelaic acid serves as a usable carbon source, leading to an increase in cell density. nih.govelifesciences.org This bacterium has demonstrated the ability to take up Azelaic acid and utilize it for growth across a wide range of concentrations. nih.govnih.govelifesciences.orgbiorxiv.org

Growth Inhibition (Opportunists): For bacteria like A. macleodii, Azelaic acid has an inhibitory effect. nih.gov It is inferred that the compound interferes with essential cellular processes such as ribosome function and/or protein synthesis. nih.govnih.govbiorxiv.orgelifesciences.orgbiorxiv.orgresearchgate.net To counteract this, inhibited bacteria employ a suite of efflux pumps to actively shuttle the Azelaic acid out of their cytoplasm. nih.govnih.govbiorxiv.orgelifesciences.orgbiorxiv.orgresearchgate.net

This selective modulation is not limited to marine diatoms. In plants, Azelaic acid is a known signaling molecule that primes the plant's systemic acquired resistance, a widespread defense mechanism against phytopathogens. nih.govelifesciences.orgbiorxiv.orgelifesciences.org

Table 2: Differential Modulation of Bacterial Models by Azelaic Acid

Bacterial ModelRelationship to HostEffect of Azelaic AcidMechanismReference
Phycobacter azelaicusSymbiontGrowth PromotionUptake and utilization as a carbon source. nih.govnih.govelifesciences.org
Alteromonas macleodiiOpportunistGrowth InhibitionInhibition of ribosome/protein synthesis; cellular removal via efflux pumps. nih.govnih.govbiorxiv.orgelifesciences.org

Molecular Mechanisms of Action of Azelaic Acid

Biochemical Interactions at the Cellular Level

Azelaic acid interacts with cells through several mechanisms, impacting their internal environment and fundamental functions.

Modulation of Cellular Redox Homeostasis

Azelaic acid has demonstrated antioxidant properties, contributing to the modulation of cellular redox homeostasis. researchgate.netnih.govresearchgate.net It acts as a scavenger of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·) and superoxide (B77818) anions (O₂⁻). researchgate.netnih.govresearchgate.net Studies have shown that azelaic acid can dose-dependently inhibit the release of ROS from neutrophils, which are a significant source of ROS during inflammation. researchgate.netnih.govresearchgate.net This inhibition may be linked to the suppression of Nicotinamide Adenine Dinucleotide Phosphate oxidase (NOXs) activity on the surface membrane of neutrophils. nih.gov By reducing ROS levels, azelaic acid helps to mitigate oxidative tissue damage. researchgate.nettermedia.pl Furthermore, azelaic acid can enhance total antioxidant capacity in certain cells, including increasing SOD and GSH activity. mdpi.com

Influence on General Cellular Proliferation and Differentiation Processes

Azelaic acid exhibits dose- and time-dependent inhibitory effects on the proliferation of various cell types, including keratinocytes and melanocytes. nih.govcore.ac.ukresearchgate.netpatsnap.com In keratinocytes, azelaic acid acts as a mild anti-keratinizing agent, reversibly inhibiting their proliferation. nih.govresearchgate.net This effect is associated with the induction of mitochondrial swelling and dilation of the rough endoplasmic reticulum (RER), impacting keratinocyte differentiation, particularly terminal differentiation. nih.govcore.ac.uk Azelaic acid can delay the synthesis of filaggrin, a key marker of terminal differentiation, and reduce the size and quantity of keratohyalin granules and tonofilament bundles. nih.govresearchgate.net

In melanocytes, azelaic acid selectively targets hyperactive and abnormal cells, suppressing their proliferation and differentiation without significantly affecting normal melanocytes. researchgate.netnih.govpatsnap.com This selective action is thought to be related to the increased permeability of the membrane of abnormal melanocytes to azelaic acid. nih.gov In vitro studies indicate that azelaic acid can disrupt mitochondrial respiration and induce RER expansion in melanocytes, contributing to its anti-proliferative effects. nih.gov

Azelaic acid has also shown anti-proliferative and cytotoxic effects on various cancer cells. researchgate.netmdpi.comresearchgate.net For instance, it suppresses acute myeloid leukemia (AML) cell proliferation by inducing apoptosis and arresting the cell cycle at the G1 phase, while having minimal cytotoxic effects on healthy cells. mdpi.comresearchgate.net Conversely, azelaic acid has been observed to promote the proliferation of immune effector cells like NK and T cells, increasing the secretion of cytolysis-associated cytokines such as IFN-γ and TNF-α. mdpi.comfrontiersin.org

Table 1: Effects of Azelaic Acid on Cell Proliferation

Cell TypeEffect on ProliferationKey FindingsSource
KeratinocytesInhibitoryDose- and time-dependent inhibition; associated with mitochondrial/RER changes and delayed filaggrin synthesis. nih.govcore.ac.ukresearchgate.net
Hyperactive/Abnormal MelanocytesInhibitorySelective targeting; disrupts mitochondrial respiration and induces RER expansion. nih.govpatsnap.com
Normal MelanocytesMinimal EffectGenerally spared by azelaic acid. researchgate.net
AML CellsInhibitoryInduces apoptosis and G1 cell cycle arrest. mdpi.comresearchgate.net
NK and T CellsPromotiveIncreases proliferation and secretion of cytolysis-associated cytokines. mdpi.comfrontiersin.org

Effects on Intracellular pH and Membrane Homeostasis in Microorganisms

Azelaic acid exhibits antibacterial activity against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis. jddonline.comresearchgate.netresearchgate.net Its mechanism of action in bacteria involves disrupting intracellular pH and membrane homeostasis. jddonline.comnih.govresearchgate.netresearchgate.net Azelaic acid can traverse the bacterial cell membrane, potentially via ion transporters, leading to a lowering of intracellular pH. jddonline.comnih.govresearchgate.net This disruption of the transmembrane pH gradient impairs the bacterium's ability to maintain pH homeostasis. jddonline.comresearchgate.net To counteract this, bacteria increase energy consumption, which can ultimately lead to decreased vitality or death. nih.govresearchgate.net The bacteriostatic efficacy of azelaic acid is concentration and pH-dependent, with more pronounced effects observed at low pH and high concentrations. nih.govresearchgate.net

Research has investigated the impact of azelaic acid on the transmembrane proton gradient (delta pH) in P. acnes and S. epidermidis. Studies using flow dialysis have shown that azelaic acid significantly reduces delta pH in these bacteria at external pH values relevant to human skin (pH 4.0-6.0). nih.gov For example, 30 mM azelaic acid reduced the delta pH of P. acnes by 44% at external pH 4.0 and 28% at external pH 6.0. nih.gov In S. epidermidis, the same concentration reduced delta pH by 88% at external pH 5.0 and 20% at external pH 6.0. nih.gov Rapid loss of viability was observed in bacterial suspensions containing azelaic acid at pH 4.0. nih.gov

Enzymatic and Metabolic Pathway Modulation

Azelaic acid influences cellular function through the modulation of various enzymes and metabolic pathways.

Inhibition of Oxidoreductases and Other Enzymes (e.g., Tyrosinase)

Azelaic acid is a reversible competitive inhibitor of several enzymes, including oxidoreductases and tyrosinase. jddonline.comresearchgate.nettermedia.pl It inhibits mitochondrial respiratory chain oxidoreductases, which can lead to the blocking of cellular respiration and result in cytostatic or cytotoxic effects depending on the concentration. researchgate.netmdpi.comtandfonline.com Azelaic acid also inhibits microsomal 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to 5α-dihydrotestosterone. researchgate.netwikipedia.orgtermedia.pl

A well-established mechanism of azelaic acid is its competitive inhibition of tyrosinase, a key enzyme in melanogenesis responsible for the conversion of tyrosine to dopa and dopaquinone, precursors of melanin. researchgate.netnih.govtermedia.plpatsnap.commdpi.com This inhibition contributes to its depigmenting properties and its use in treating hyperpigmentation disorders. researchgate.netwikipedia.orgnih.govpatsnap.com The inhibitory action on tyrosinase is linked to the presence of the two carboxylic groups in azelaic acid's structure, which can interact with histidine residues and copper in the enzyme's catalytic site. mdpi.com Azelaic acid may also indirectly affect tyrosinase activity by inhibiting the interaction with plasma membrane-associated thioredoxin reductase. mdpi.com

Azelaic acid also inhibits bacterial thioredoxin reductase activity, which is involved in protein and DNA synthesis in bacteria. nih.govresearchgate.net

Effects on DNA and Protein Synthesis

Azelaic acid has been shown to inhibit DNA, RNA, and protein synthesis in various cell types, including keratinocytes and bacteria. jddonline.comnih.govcore.ac.ukresearchgate.netresearchgate.netmdpi.com In keratinocytes, azelaic acid reversibly inhibits the synthesis of DNA, RNA, and proteins, affecting their proliferation. nih.govcore.ac.ukresearchgate.net Studies using ³H-thymidine incorporation have demonstrated a dose- and time-dependent decrease in DNA synthesis in mouse keratinocytes treated with azelaic acid. core.ac.uknih.gov A 50% inhibitory concentration (IC₅₀) of 20 mM was observed for DNA synthesis inhibition in mouse keratinocytes. core.ac.uknih.gov The inhibition was rapid, reaching its maximum after 4 hours and remaining stable for 24 hours, with complete reversibility within 2 hours of discontinuation. core.ac.uknih.gov Azelaic acid also reduced RNA and protein synthesis in these cells. core.ac.uknih.gov

In bacteria, the inhibition of protein synthesis by azelaic acid is a significant aspect of its antimicrobial action. jddonline.comnih.gov Studies have shown that azelaic acid can reduce microbial protein synthesis by over fifty percent at concentrations as low as 313 μM in P. acnes. jddonline.com Higher concentrations (12-30 fold greater) are required to inhibit bacterial DNA and RNA replication to a similar degree. jddonline.com The inhibition of bacterial thioredoxin reductase by azelaic acid contributes to the suppression of protein and DNA synthesis in these microorganisms. nih.govresearchgate.net

Azelaic acid's inhibition of DNA synthesis also contributes to its effects on abnormal melanocytes and certain cancer cells. researchgate.netnih.govmdpi.compatsnap.comresearchgate.netmdpi.com It interferes with DNA synthesis in abnormal melanocytes, contributing to their selective cytotoxic effect. patsnap.com In AML cells, azelaic acid's antileukemic activity involves disrupting DNA synthesis. mdpi.comresearchgate.net

Table 2: Effects of Azelaic Acid on Synthesis Processes

Target ProcessCell TypeEffectKey FindingsSource
DNA SynthesisKeratinocytesInhibitoryDose- and time-dependent inhibition; reversible. nih.govcore.ac.ukresearchgate.netnih.gov
BacteriaInhibitoryRequires higher concentrations than protein synthesis inhibition; linked to thioredoxin reductase inhibition. jddonline.comresearchgate.netmdpi.com
Abnormal MelanocytesInhibitoryContributes to selective cytotoxicity. nih.govpatsnap.com
AML CellsInhibitoryPart of antileukemic activity. mdpi.comresearchgate.net
RNA SynthesisKeratinocytesInhibitoryReduced at high concentrations. core.ac.uknih.gov
Protein SynthesisKeratinocytesInhibitoryDose- and time-dependent reduction. core.ac.uknih.gov
BacteriaInhibitorySignificant reduction at relatively low concentrations; linked to thioredoxin reductase inhibition and potentially disruption of pH. jddonline.comnih.govresearchgate.netmdpi.com

Influence on Mitochondrial Respiration and Glycolysis

Azelaic acid (AzA), a naturally occurring dicarboxylic acid, has been shown to influence cellular energy metabolism, specifically mitochondrial respiration and glycolysis. Research indicates that AzA can act as a reversible inhibitor of mitochondrial respiratory chain enzymes. mdpi.comdrugbank.comtermedia.pl This inhibitory effect contributes to its various biological properties, including its antimicrobial and anti-proliferative actions. mdpi.comjddonline.com

In aerobic bacteria, Azelaic acid has been observed to reversibly inhibit several oxidoreductive enzymes, including those within the mitochondrial respiratory chain. drugbank.com Studies suggest that intracellular concentrations of Azelaic acid in Propionibacterium acnes can be significantly higher than in the surrounding tissue, potentially disrupting the bacterium's ability to maintain a pH difference across its cell membrane. jddonline.com This disruption can decrease the efficiency of respiratory metabolism in these bacteria. jddonline.com

Furthermore, Azelaic acid has been shown to inhibit anaerobic glycolysis. drugbank.comtermedia.pljddonline.com This effect on glycolysis, coupled with its impact on mitochondrial respiration, suggests a broader influence on cellular energy production pathways. drugbank.comjddonline.com

Detailed research findings highlight Azelaic acid's role as a competitive inhibitor of mitochondrial oxidoreductases. mdpi.comtermedia.pl This inhibition can impact processes beyond energy production, such as steroid biosynthesis, by affecting enzymes like 5α-reductase. mdpi.comtermedia.pl

In the context of skeletal muscle, Azelaic acid has been reported to induce mitochondrial biogenesis. frontiersin.org This effect was observed in cultured C2C12 derived myotubes, where 50 μM Azelaic acid significantly increased mitochondrial DNA content and mitochondrial density. frontiersin.org This suggests a complex interaction with mitochondrial function, potentially promoting their formation under certain conditions while inhibiting specific enzymes within the respiratory chain. mdpi.comdrugbank.comtermedia.plfrontiersin.org

Here is a summary of Azelaic Acid's influence on mitochondrial respiration and glycolysis:

Metabolic PathwayEffect of Azelaic AcidNotesSource
Mitochondrial RespirationInhibitionReversible inhibition of mitochondrial respiratory chain enzymes. mdpi.comdrugbank.comtermedia.pljddonline.com
Anaerobic GlycolysisInhibitionImpedes the process of anaerobic glycolysis. drugbank.comtermedia.pljddonline.com
Mitochondrial BiogenesisInductionObserved in skeletal muscle cells at specific concentrations. frontiersin.org

Signal Transduction Cascades (beyond SAR)

One significant area of influence is the PI3K/Akt signaling pathway. Research, particularly in the context of acute myeloid leukemia (AML) and psoriasis, indicates that Azelaic acid can modulate this pathway. mdpi.comdovepress.com Studies have shown that Azelaic acid can inhibit the expression of proteins related to the PI3K/Akt pathway, including phosphorylated (p)-PI3K, p-AKT, and p-mTOR. dovepress.comresearchgate.net This modulation is suggested as a potential mechanism for its anti-proliferative and anti-inflammatory effects. mdpi.comdovepress.comresearchgate.net For instance, in a study on psoriasis in mice, Azelaic acid treatment significantly decreased the expression of these phosphorylated proteins, suggesting inhibition of the PI3K/Akt pathway. dovepress.comresearchgate.net

Another signaling cascade potentially influenced by Azelaic acid is the cAMP-PKA-HSL pathway. Research suggests that Azelaic acid can bind to olfactory receptor 544 (Olfr544), a G-protein coupled receptor expressed in adipose tissue. google.com Activation of Olfr544 by Azelaic acid can lead to an increase in intracellular cAMP concentration, subsequently activating PKA. google.com This activation of PKA can then result in the phosphorylation and activation of downstream targets like CREB and HSL, influencing triglyceride hydrolysis in adipose tissue. google.com

Furthermore, network pharmacology studies have predicted that Azelaic acid may interact with a variety of target proteins and pathways. acs.org In the context of inflammatory bowel disease (IBD), predicted targets for Azelaic acid included TLR4, PPARA, ACE, REN, and MAPK8. acs.org Specifically, Azelaic acid has been shown to reduce the increase of TLR4, a known inflammatory mediator. acs.org

While the precise mechanisms are still under investigation, these findings highlight Azelaic acid's ability to impact diverse signal transduction cascades, contributing to its multifaceted biological activities. mdpi.comdrugbank.comdovepress.comresearchgate.netgoogle.comacs.org

Here is a summary of Azelaic Acid's influence on selected signal transduction pathways:

Signaling PathwayEffect of Azelaic AcidNotesSource
PI3K/Akt PathwayInhibitionInhibits expression of p-PI3K, p-AKT, p-mTOR; linked to anti-proliferative and anti-inflammatory effects. mdpi.comdovepress.comresearchgate.net
cAMP-PKA-HSL PathwayActivationVia binding to Olfr544, increasing cAMP and activating PKA, CREB, and HSL in adipose tissue. google.com
TLR4 SignalingReductionDecreases levels of the inflammatory mediator TLR4. acs.org

Synthesis and Derivatization of Azelaic Acid for Research Applications

Chemical Synthesis Methodologies

Chemical synthesis of azelaic acid typically involves the oxidative cleavage of unsaturated fatty acids, predominantly oleic acid. rug.nl While ozonolysis is the established industrial method, alternative chemical approaches are being developed to address the drawbacks associated with ozone, such as its hazardous nature and high energy requirements. rug.nlrsc.orgrsc.org

Green Chemistry Approaches

Green chemistry approaches aim to develop more environmentally friendly and sustainable methods for azelaic acid synthesis. These methods often focus on using less toxic reagents, reducing energy consumption, and minimizing waste generation. One such approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant. arpnjournals.orgresearchgate.net Studies have explored the oxidative cleavage of oleic acid using H₂O₂ in the presence of various catalysts, offering a more benign alternative to ozonolysis. arpnjournals.orgresearchgate.netresearchgate.net Another green route involves the aerobic gold-catalyzed cleavage of 9,10-dihydroxystearic acid (DSA), a derivative of oleic acid. rsc.org This method utilizes molecular oxygen as the oxidant and operates in an aqueous-alkaline medium. rsc.org

Metal-Catalyzed Oxidative Cleavage

Metal catalysis plays a significant role in the oxidative cleavage of oleic acid and its derivatives for azelaic acid synthesis. Various transition metals have been investigated as catalysts in conjunction with different oxidants. For instance, tungsten-based catalysts, such as tungstic acid (H₂WO₄), combined with H₂O₂ have shown effectiveness in the direct oxidative cleavage of the double bond in oleic acid. arpnjournals.orgresearchgate.netrsc.org Other metal catalysts explored include ruthenium, rhenium, and molybdenum, often used with oxidants like H₂O₂, sodium hypochlorite, or peracetic acid. rug.nlresearchgate.netgoogle.com Rare earth metal triflates in combination with molybdenum dioxo dichloride (MoCl₂O₂) and H₂O₂ have also been proposed for the selective oxidation of methyl oleate (B1233923) to azelaic acid. researchgate.net

Research findings on metal-catalyzed oxidative cleavage highlight varying yields depending on the catalyst system and reaction conditions. For example, a H₂O₂/H₂WO₄ system without solvents achieved a reported azelaic acid yield of 91%. rug.nl Another study using CTAB-capped molybdenum oxide as a heterogeneous catalyst with H₂O₂ reported an 83% yield of azelaic acid. researchgate.net

Here is a summary of some metal-catalyzed oxidative cleavage methods and their reported yields:

Catalyst SystemOxidantSubstrateReported Azelaic Acid YieldSource
H₂WO₄H₂O₂Oleic Acid91% rug.nl
CTAB-capped Mo oxideH₂O₂Oleic Acid83% researchgate.net
Ru catalystsNaOCl, peracetic acidOleic AcidNot specified in snippet rug.nl
Ru, Re catalystsO₂, H₂O₂Oleic Acid (via metathesis)Low yields (around 40%) rug.nl
Au/Al₂O₃O₂9,10-dihydroxystearic acidUp to 86% rsc.org
Rare earth metal triflates + MoCl₂O₂H₂O₂Methyl OleateNot specified in snippet researchgate.net

Data Table: Metal-Catalyzed Oxidative Cleavage Yields

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer promising routes for azelaic acid synthesis and transformation, often providing milder reaction conditions and higher selectivity compared to traditional chemical processes. europa.eumdpi.com These methods leverage the catalytic power of enzymes or whole-cell biocatalysts. europa.euacs.org

Biocatalytic processes for azelaic acid production typically start from renewable resources like fatty acids or vegetable oils. europa.eumdpi.com One approach involves the oxidative cleavage of linoleic acid using an enzymatic cascade. europa.eu This cascade can include enzymes like lipoxygenase and hydroperoxide lyase to produce intermediates that are then oxidized to azelaic acid by an aldehyde dehydrogenase. europa.eu Whole-cell biocatalysts, such as certain strains of Candida tropicalis, have also demonstrated the ability to convert nonanoic acid and its esters directly into azelaic acid with high yields. acs.org

Lipase-Mediated Esterification

Lipase-mediated reactions are particularly relevant for the derivatization of azelaic acid, specifically for the synthesis of azelaic acid esters. acs.orgnih.govresearchgate.net Lipases, as biocatalysts, can catalyze the esterification of azelaic acid with various alcohols under mild conditions. acs.orgnih.govresearchgate.net This enzymatic approach is considered a greener alternative to chemical esterification, often avoiding the need for harsh reagents and high temperatures. acs.orgnih.gov

Studies have successfully employed lipases, such as Candida antarctica lipase (B570770) B (Novozym 435) and Thermomyces lanuginosus (Lipozyme TLIM), for the synthesis of azelaic acid esters. acs.orgnih.gov For instance, Novozym 435 showed high activity in catalyzing the esterification of azelaic acid with phenolic glycosides, leading to the formation of esters with enhanced properties. acs.orgnih.gov The addition of molecular sieves to the reaction system can improve substrate conversions by removing water, a byproduct of esterification. acs.orgnih.gov Research has also focused on optimizing reaction conditions, including enzyme amount, temperature, and substrate ratios, using methodologies like response surface methodology to enhance the yield of lipase-catalyzed esterification of azelaic acid. researchgate.netnih.gov

Detailed research findings on lipase-mediated esterification highlight the efficiency and selectivity of these biocatalysts in producing azelaic acid derivatives. For example, the enzymatic synthesis of dilaurylazelate from azelaic acid and lauryl alcohol using immobilized Candida antarctica lipase B achieved high acid conversion under optimized conditions. researchgate.netnih.gov

Here are some examples of lipase-mediated esterification reactions:

EnzymeSubstratesProduct(s)NotesSource
Candida antarctica lipase B (Novozym 435)Azelaic acid + Phenolic glycosidesPhenolic glycoside azelaic acid estersHigh activity in esterification acs.orgnih.gov
Thermomyces lanuginosus (Lipozyme TLIM)Azelaic acid + AlcoholsAzelaic acid estersHigh substrate conversion in transesterification acs.orgnih.gov
Immobilized Candida antarctica lipase B (Novozym 435)Azelaic acid + Lauryl alcoholDilaurylazelateOptimized for high acid conversion researchgate.netnih.gov

Data Table: Lipase-Mediated Esterification Examples

Design and Synthesis of Azelaic Acid Derivatives

The design and synthesis of azelaic acid derivatives are explored to modify its physicochemical properties and enhance its performance in specific applications. mdpi.com Derivatization, often through esterification, can alter properties such as solubility and lipophilicity. acs.orgnih.govmdpi.com These modified properties are particularly relevant for applications where improved penetration or targeted delivery is desired. mdpi.com

Prodrug Concepts for Bioactivity Modulation

Prodrug strategies involve chemically modifying a parent drug to improve its delivery, absorption, distribution, metabolism, and excretion, or to reduce toxicity. mdpi.comscience.gov For azelaic acid, prodrug concepts have been investigated to enhance its bioactivity and overcome limitations such as poor solubility and potential for local irritation at high concentrations. mdpi.com By converting one or both carboxylic acid groups into ester linkages, the lipophilicity of azelaic acid can be increased, potentially improving its penetration through biological membranes. mdpi.comscience.gov

The synthesis of azelaic acid esters as prodrugs has shown promise in modulating its bioactivity. acs.orgnih.govmdpi.com For instance, azelaic acid derivatives synthesized through enzymatic esterification have demonstrated enhanced biological activities compared to the parent compound. acs.orgnih.gov Research on diethyl azelate (DEA), a lipophilic prodrug of azelaic acid, has explored its potential to improve percutaneous availability. science.govscience.gov While some studies suggest that azelaic acid esters might not function solely as prodrugs but could have distinct biological activities, the concept of modifying azelaic acid through derivatization to modulate its interaction with biological systems remains an active area of research. google.comnih.gov

Studies on the synthesis and evaluation of azelaic acid derivatives, such as amino acid derivatives and esters, continue to explore their potential in various research applications, including their inhibitory activities against certain enzymes. jptcp.com

Analytical Methodologies for Azelaic Acid Quantification and Characterization

Extraction Techniques from Biological and Complex Matrices

Extracting azelaic acid from biological and complex matrices requires methods that can effectively isolate the compound from interfering substances while minimizing degradation. Various techniques have been developed and applied depending on the sample type and the required sensitivity.

Solvent-Based Extraction Methods

Solvent extraction is a fundamental approach for isolating azelaic acid from diverse samples. These methods rely on the differential solubility of AzA in various solvents.

Hydroalcoholic solutions, such as 70% hydroalcoholic ethanol (B145695), have been employed for the extraction of AzA from plant matrices like wheat. nih.govnih.gov Traditional maceration with solvents like water and hydroalcoholic solutions has been used, involving stirring the sample with the solvent at room temperature. nih.gov Methanol (B129727) is another commonly used solvent, particularly for dissolving cream preparations containing AzA before further analysis. researchgate.net Sample dilution with HPLC-grade methanol has also been noted as advantageous for reducing matrix effects in liquid samples. nih.gov For the extraction of azelaic acid derivatives, such as those formed during derivatization for GC analysis, solvents like n-hexane, ethyl acetate, toluene, and acetonitrile (B52724) have been selected based on the water-insoluble nature of the derivative. nih.gov Repeated extraction steps with these solvents are often performed to maximize recovery. nih.gov

Advanced Extraction Technologies

To enhance extraction efficiency, reduce solvent consumption, and decrease extraction time, advanced technologies are increasingly utilized.

Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve the release of AzA from the sample matrix through increased penetration of solvents and disruption of cell walls. Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) offer further advantages in terms of speed, efficiency, and the ability to tune selectivity by adjusting parameters like pressure and temperature. While the provided search results specifically mention hydroalcoholic ultrasound-assisted extraction showing better activity in one study on wheat extracts, the application of other advanced techniques like MAE, SFE, and PLE for Azelaic Acid extraction is a common trend in analytical chemistry for improving efficiency and reducing extraction times compared to traditional methods. nih.gov

Chromatographic and Spectrometric Analysis

Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of azelaic acid.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a widely used technique for the analysis of azelaic acid, particularly when coupled with suitable detectors. Given that AzA lacks a strong chromophore, detection often relies on UV detection at lower wavelengths (e.g., 206 nm or 220 nm) or coupling with detectors like the evaporative light-scattering detector (ELSD). ijpsonline.comijpsonline.comd-nb.infonih.govbookpi.org Reversed-phase HPLC methods using C18 columns are common for AzA analysis. ijpsonline.comijpsonline.comd-nb.info The mobile phase composition, often a mixture of a buffer (e.g., sodium di-hydrogen orthophosphate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation. ijpsonline.comijpsonline.com

LC-MS and LC-MS/MS provide higher sensitivity and specificity for AzA analysis, allowing for its detection and quantification in complex matrices with reduced interference. mdpi.comresearchgate.netnih.govnih.govresearchgate.netd-nb.infonih.govnih.govresearchgate.netepa.govbiorxiv.orgmdpi.comresearchgate.net LC-MS methods have been used to analyze AzA content in various extracts, including those from wheat. researchgate.netnih.govnih.govresearchgate.netmdpi.com Quantification of AzA from biological samples like bacterial culture supernatants has been performed using LC-MS. d-nb.infonih.govbiorxiv.org LC-MS/MS can provide characteristic fragment ions that aid in the unequivocal identification of AzA. researchgate.net

Research findings highlight the effectiveness of HPLC-MS methods for rapid and reliable determination of AzA. mdpi.comnih.gov Optimized methods have shown good separation of AzA with specific retention times. researchgate.netnih.gov Validation studies for HPLC methods have demonstrated linearity, accuracy, precision, and robustness within specific concentration ranges. ijpsonline.com For instance, a validated stability-indicating RP-HPLC method showed a linear relationship for AzA in the range of 5-400 µg/ml with a correlation coefficient of 0.998. ijpsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, azelaic acid's low volatility often necessitates derivatization before GC analysis to enhance its thermal stability and improve peak shape and sensitivity. nih.govresearchgate.netacs.org Methylation and silylation are common derivatization procedures used for AzA. researchgate.net For example, derivatization through ethanol with sulfuric acid as a catalyst has been optimized for GC-MS determination of AzA in cosmetics. nih.govacs.org

GC-MS is used for both quantification and confirmation of AzA identity by comparing retention times and mass spectra with standards. researchgate.netd-nb.infonih.govnih.govacs.orgepa.govmdpi.comnih.gov The mass fragmentation patterns observed in GC-MS can provide characteristic ions for AzA. d-nb.infonih.gov GC-MS methods have been developed and validated for determining AzA in various matrices, including cosmetic creams and biological samples. researchgate.netnih.govresearchgate.netacs.orgnih.govresearchgate.netacs.orgepa.gov While GC-MS can be sensitive, derivatization adds steps to the analytical procedure. nih.gov

Data from GC-MS analyses often includes retention times and specific ion fragments used for identification and quantification. For instance, GC-MS analysis of standard azelaic acid showed ion fragments at m/z 41, 55.1, 74, 87, 97, 111, 124, 136.9, 152, 185.1, and 206.9. d-nb.infonih.gov Validated GC methods have demonstrated good linearity, detection limits, and recovery rates for derivatized AzA. nih.govresearchgate.netacs.orgresearchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structural Elucidation

NMR spectroscopy and Mass Spectrometry play crucial roles in the structural elucidation of azelaic acid and its derivatives.

NMR, particularly ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure and the identification of functional groups and their positions. d-nb.infonih.govmdpi.comnih.govfigshare.comresearchgate.netmdpi.com Comparing the NMR spectra of extracted or synthesized AzA with those of a standard sample is a common approach for structural confirmation. d-nb.infonih.govresearchgate.net Techniques like COSY 2D-NMR can provide further insights into the connectivity of atoms within the molecule. d-nb.infonih.gov Solid-state NMR has also been applied to study the packing interactions and physicochemical properties of Azelaic Acid in different crystal forms. figshare.com

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), provides information about the molecular weight of the compound and its fragmentation pattern, which is highly useful for identification and structural confirmation. researchgate.netd-nb.infonih.govnih.govacs.orgepa.govscispace.commdpi.comnih.govresearchgate.netjmb.or.kr High-resolution MS can provide accurate mass measurements, aiding in the determination of the elemental composition. researchgate.net MS fragmentation patterns can help in elucidating the structure of unknown impurities or derivatives of Azelaic Acid. mdpi.comnih.gov

The combined application of NMR and MS techniques is a powerful approach for the unequivocal structural elucidation of Azelaic Acid and related compounds in complex samples. d-nb.infonih.govmdpi.comjmb.or.kr

Spectrophotometric Assays for Related Biological Activities

Spectrophotometric methods are widely utilized in the analysis of flavonoids due to their conjugated aromatic structures, which exhibit strong absorption bands in the UV-Vis region of the spectrum. neliti.com These methods offer advantages such as simplicity, cost-effectiveness, and reliability for routine laboratory analysis. nih.gov

Studies on flavonols, the class of flavonoids to which Azalein belongs, have historically employed spectrophotometric techniques for structural characterization. nih.gov For instance, the UV absorption spectra of flavonoids can provide insights into their structure, and reactions with various reagents, such as aluminum chloride (AlCl₃) or sodium acetate, can induce characteristic shifts in the absorption bands, aiding in their identification and quantification. nih.govwikipedia.orgredalyc.org The formation of stable complexes between flavonoids and reagents like AlCl₃ allows for their spectrophotometric determination, often in the visible range. nih.govredalyc.org

While specific spectrophotometric assays directly measuring this compound's biological activities were not prominently detailed in the search results, spectrophotometric methods are commonly used in biochemical assays to quantify the products or reactants of enzymatic reactions or to measure antioxidant activity, which are relevant to the study of natural compounds like flavonoids. The principle involves measuring changes in absorbance at a specific wavelength corresponding to a substance involved in the biological activity being investigated.

Method Validation and Research Standards

To ensure the reliability and accuracy of analytical results for this compound, method validation is a critical process. Validation confirms that an analytical procedure is suitable for its intended purpose, adhering to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH). patsnap.comgmpinsiders.comeuropa.eu Key performance characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gmpinsiders.com

Validation studies provide documented evidence that the analytical method consistently produces results that meet predefined quality standards. patsnap.comeuropa.eu This is essential for research, quality control, and regulatory submissions involving this compound.

Linearity, Accuracy, Precision, and Robustness Assessments

The validation of an analytical method for this compound would involve a comprehensive assessment of several performance characteristics:

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a specified range. gmpinsiders.com This is typically evaluated by analyzing a series of solutions with known concentrations of this compound and constructing a calibration curve. The linearity is assessed statistically, often using linear regression analysis, with the correlation coefficient (R²) being a key parameter to demonstrate a sufficient linear relationship. gmpinsiders.com For example, validation studies for the spectrophotometric determination of total flavonoids have shown linearity with R² values greater than 0.99 over defined concentration intervals. nih.govresearchgate.net Similarly, HPLC methods for Azelaic Acid and other flavonoids have demonstrated linearity with high correlation coefficients. nih.govwikipedia.orgnih.govelementlabsolutions.com

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value or an accepted reference value. patsnap.com It is often assessed by applying the method to samples containing known amounts of this compound (e.g., spiked samples) and calculating the percentage of recovery. patsnap.com Acceptable recovery rates, typically within a defined percentage range (e.g., >96% or >90%), indicate that the method can accurately quantify the analyte in the sample matrix. nih.govresearchgate.netnih.gov

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous nature under specified conditions. patsnap.com Precision can be evaluated at different levels, including repeatability (intra-assay precision, analyzing the same sample multiple times under the same conditions over a short period) and intermediate precision (inter-assay precision, analyzing the same sample on different days, by different analysts, or using different equipment). patsnap.comgmpinsiders.com Precision is commonly expressed as the relative standard deviation (%RSD), with lower values indicating higher precision. gmpinsiders.comnih.gov Validation studies for analytical methods quantifying flavonoids and Azelaic Acid have reported acceptable precision with %RSD values typically below 2% or 3%. gmpinsiders.comnih.govwikipedia.orgnih.govelementlabsolutions.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. gmpinsiders.com This assessment helps to ensure the reliability of the method during normal usage and under slightly different laboratory conditions. gmpinsiders.com Parameters that might be varied include solvent composition, pH of the mobile phase (in chromatographic methods using spectrophotometric detection), temperature, and detection wavelength. By evaluating the impact of these variations on the method's performance, critical parameters that require strict control can be identified. gmpinsiders.com

These validation parameters, when assessed according to established guidelines like those from ICH, provide the necessary confidence in the analytical methods used for the characterization and quantification of this compound in various research and potential application contexts.

Q & A

Q. Key Considerations :

  • Monitor pH during extraction to prevent degradation of labile hydroxyl groups.
  • Use thin-layer chromatography (TLC) with vanillin-sulfuric acid staining for preliminary purity assessment.

Basic: Which spectroscopic techniques are essential for confirming this compound’s structural identity, and how should data be interpreted?

Answer:
this compound’s structure is confirmed through a combination of:

UV-Vis Spectroscopy : Absorption maxima in methanol (e.g., ~255 nm and ~365 nm) indicate flavonoid backbone and conjugated systems. Shifts in λ_max under sodium acetate (NaOAc) or aluminum chloride (AlCl₃) help identify free hydroxyl groups (e.g., 3-OH, 7-OH) .

IR Spectroscopy : Peaks at ~3400 cm⁻¹ (OH stretching) and ~1650 cm⁻¹ (C=O) confirm flavonol structure.

Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peaks (e.g., m/z 477 for this compound). Fragmentation patterns reveal rhamnose substitution and methoxy groups .

Methodological Note : Cross-validate spectral data with reference standards or published databases to minimize misidentification.

Advanced: How can researchers resolve contradictions in spectral data when analyzing this compound derivatives (e.g., unexpected UV shifts or MS fragments)?

Answer:
Contradictions often arise from:

Sample Degradation : Verify storage conditions (e.g., light exposure, temperature) and re-run analyses under inert atmospheres.

Impurity Interference : Re-purify samples using preparative HPLC and compare spectra before/after purification.

Isomerization : Use circular dichroism (CD) or NMR to distinguish stereoisomers. For example, unexpected UV shifts in NaOAc may indicate unprotected 3,4'-dihydroxy groups undergoing oxidation .

Q. Analytical Workflow :

  • Perform time-course stability studies.
  • Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outlier signals .

Basic: What are the best practices for documenting experimental procedures in this compound synthesis or modification studies?

Answer:
Follow IMRaD (Introduction, Methods, Results, Discussion) structure with:

Detailed Methods : Specify reagent grades, equipment models, and reaction conditions (e.g., temperature, solvent ratios). For novel protocols, include step-by-step troubleshooting (e.g., optimal pH for glycosylation).

Reproducibility : Provide supplementary files with raw chromatograms, spectral scans, and calibration curves. Use standardized units (e.g., ppm for NMR) .

Data Archiving : Deposit datasets in repositories like Zenodo or Figshare, citing DOIs in the manuscript .

Advanced: How should researchers design experiments to investigate this compound’s stability under varying physiological or environmental conditions?

Answer:

Controlled Stress Testing :

  • Thermal Stability : Incubate this compound at 25–60°C and quantify degradation via HPLC.
  • Photostability : Expose to UV-Vis light (e.g., 300–800 nm) and monitor absorbance changes.

pH-Dependent Studies : Use buffer systems (pH 1–10) to simulate gastrointestinal or environmental conditions. Track hydrolysis products via LC-MS/MS.

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life or environmental persistence .

Validation : Include negative controls (e.g., inert solvents) and triplicate measurements.

Advanced: What strategies address discrepancies between computational predictions (e.g., docking studies) and experimental results for this compound’s bioactivity?

Answer:

Re-evaluate Assumptions : Check force fields in molecular dynamics simulations or ligand protonation states in docking models.

Experimental Replication : Confirm bioactivity in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

Data Triangulation : Combine NMR-based binding studies (e.g., STD-NMR) with computational data to validate interactions .

Critical Analysis : Publish negative results and computational parameters (e.g., software version, grid box dimensions) to enable peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.